![molecular formula C11H16ClNO2 B1454868 Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride CAS No. 210113-92-1](/img/structure/B1454868.png)
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
Overview
Description
“Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 210113-92-1 . It has a linear formula of C11H16ClNO2 . The compound is typically stored at temperatures between 2-8°C . It appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is 1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The molecular weight of “Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride” is 229.71 . The compound is a yellow to brown solid .
Scientific Research Applications
Chemical Synthesis
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 . It’s used in various chemical synthesis processes due to its unique structure and properties .
Research Material
This compound is often used as a research material in laboratories. Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research use this compound for their studies .
Aroma Industry
While the specific aromatic properties of Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride are not mentioned, it’s worth noting that similar compounds, like Ethyl Phenyl Acetate, are known for their pleasant, fruity aroma, reminiscent of pears or apples . This makes them a popular choice in the fragrance and flavor industries .
Solubility Properties
Ethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride’s solubility properties could make it useful in certain applications. While it’s sparingly soluble in water, it readily dissolves in organic solvents such as ethanol, ether, and chloroform . This property enhances its applicability in formulations where solubility is a critical factor .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12;/h3-6H,2,7-8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDONBKEXCYHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740764 | |
Record name | Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70740764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210113-92-1 | |
Record name | Ethyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70740764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.